molecular formula C13H20O3 B13796202 1-Isopropoxy-3-(o-tolyloxy)-2-propanol CAS No. 63716-38-1

1-Isopropoxy-3-(o-tolyloxy)-2-propanol

Cat. No.: B13796202
CAS No.: 63716-38-1
M. Wt: 224.30 g/mol
InChI Key: LCTSOABYLNTYGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Methylethoxy)-3-(methylphenoxy)-2-propanol is an organic compound with a complex structure that includes both ether and phenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Methylethoxy)-3-(methylphenoxy)-2-propanol typically involves the reaction of 1-methylethoxy and methylphenoxy groups with a propanol derivative. The reaction conditions often require the presence of a base to facilitate the nucleophilic substitution reaction. Common bases used include sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene to ensure the solubility of the reactants and products.

Industrial Production Methods

In an industrial setting, the production of 1-(1-Methylethoxy)-3-(methylphenoxy)-2-propanol may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts, such as palladium on carbon, can also enhance the reaction efficiency. The final product is typically purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

1-(1-Methylethoxy)-3-(methylphenoxy)-2-propanol can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the ether or phenoxy groups are replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halides or amines.

Scientific Research Applications

1-(1-Methylethoxy)-3-(methylphenoxy)-2-propanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 1-(1-Methylethoxy)-3-(methylphenoxy)-2-propanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1-Methylethoxy)-3-(methylphenoxy)-2-propanol is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research and industrial applications.

Properties

CAS No.

63716-38-1

Molecular Formula

C13H20O3

Molecular Weight

224.30 g/mol

IUPAC Name

1-(2-methylphenoxy)-3-propan-2-yloxypropan-2-ol

InChI

InChI=1S/C13H20O3/c1-10(2)15-8-12(14)9-16-13-7-5-4-6-11(13)3/h4-7,10,12,14H,8-9H2,1-3H3

InChI Key

LCTSOABYLNTYGL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC(COC(C)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.